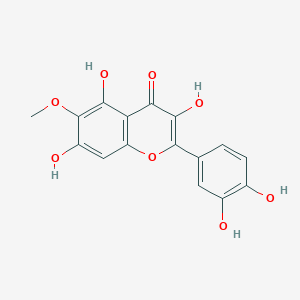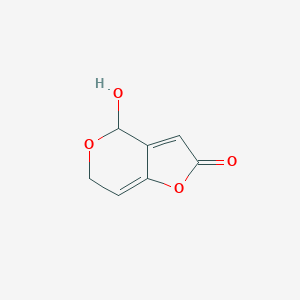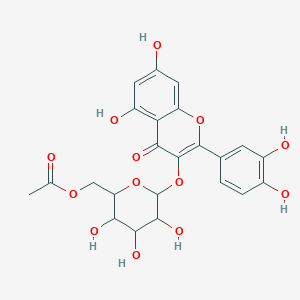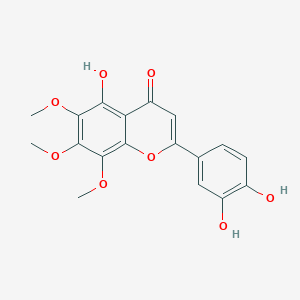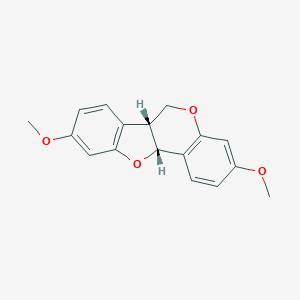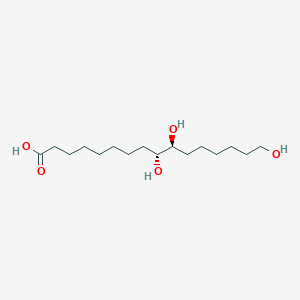
(9R,10S)-9,10,16-trihydroxyhexadecanoic acid
説明
“(9R,10S)-9,10,16-trihydroxyhexadecanoic acid” is a chemical compound with the molecular formula C18H36O4 . It is a derivative of hexadecanoic acid, which is also known as palmitic acid .
Molecular Structure Analysis
The molecular structure of “(9R,10S)-9,10,16-trihydroxyhexadecanoic acid” consists of a long carbon chain with three hydroxyl groups attached. The molecular weight is 316.476 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(9R,10S)-9,10,16-trihydroxyhexadecanoic acid” include a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a flash point of 259.2±19.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 16 freely rotating bonds .科学的研究の応用
Fragrance Industry Applications
Aleuritic acid is a key raw material for synthesizing macrocyclic lactones such as civetone, ambrettolide, and isoambrettolide, which are used in the fragrance industry to create musk aromas .
Synthesis of Bioactive Compounds
It is utilized in the synthesis of various bioactive compounds including prostaglandins, cyclic ureides, and pheromones .
Aerospace Material Production
Aleuritic acid contributes to the production of anti-ultraviolet radiation-proof and high-temperature resistant aerospace materials .
Adhesive and Plasticizer Manufacturing
This compound is used in making transparent water-clear adhesives and plasticizers .
Biodegradable Packaging
It plays a role in creating biodegradable food packaging films and coatings .
Cosmetic Formulations
Aleuritic acid serves as a substituent for alpha hydroxy acid in cosmetic formulations like sun protection lotions/creams, anti-aging preparations, and anti-wrinkle preparations .
Shellac Ingredient
Being a major ingredient in shellac, aleuritic acid constitutes about 35% of it and is used in various applications related to shellac’s properties .
作用機序
Mode of Action
It is known to be a major ingredient in shellac, constituting about 35% of it . It is used as a starting material in the perfume industry for the preparation of musk aroma .
Biochemical Pathways
Aleuritic acid is synthesized from acetyl-CoA by fatty acid synthases . It is a significant component of lac resins, which are secreted by insects from the genus Kerria . The fatty acid synthesis pathway, which includes steps catalyzed by fatty acid synthetases (FAS), elongases of very long chain fatty acid (ELO), and fatty acid desaturases (FAD), is involved in the production of hydroxyl fatty acids, including Aleuritic acid .
Result of Action
Its role as a starting material in the perfume industry suggests that it may have an impact on olfactory receptors .
特性
IUPAC Name |
(9R,10S)-9,10,16-trihydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUJCGAYMDLEL-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC[C@H]([C@H](CCCCCCO)O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | DL-erythro-Aleuritic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(9R,10S)-9,10,16-trihydroxyhexadecanoic acid | |
CAS RN |
533-87-9 | |
| Record name | rel-(9R,10S)-9,10,16-Trihydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aleuritic acid (alpha) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aleuritic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10,16-trihydroxyhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALEURITIC ACID, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/442LQ2K03A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of aleuritic acid?
A1: Aleuritic acid has the molecular formula C16H32O5 and a molecular weight of 304.43 g/mol.
Q2: What spectroscopic techniques are used to characterize aleuritic acid?
A2: Researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to characterize aleuritic acid. [, , , , ]
Q3: What is the significance of the threo configuration in aleuritic acid?
A3: Studies have confirmed that natural aleuritic acid exists in the threo configuration, which distinguishes it from its erythro isomer. This stereochemical distinction is crucial for its biological activity and applications. []
Q4: How does the presence of hydroxyl groups influence aleuritic acid's properties?
A4: The three hydroxyl groups in aleuritic acid contribute significantly to its polarity. These groups influence its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its self-assembly properties. [, ]
Q5: What is the primary natural source of aleuritic acid?
A5: Aleuritic acid is primarily obtained from shellac, a natural resin secreted by the lac insect Kerria lacca. It constitutes a significant portion of the resin's composition, making shellac a valuable source for its extraction. [, , , ]
Q6: What are the common methods for extracting aleuritic acid from shellac?
A6: The most common method involves alkaline hydrolysis of shellac, often using sodium hydroxide (NaOH). Researchers have explored various modifications to this process, including microwave-assisted saponification and reactive adsorption on functionalized polymers, to improve yield and purity. [, , , ]
Q7: How does the purity of aleuritic acid affect its industrial applications?
A7: High purity aleuritic acid (>98%) is desirable for applications in the perfume industry, particularly for synthesizing civetone and dihydrocivetone. Impurities can negatively impact the quality and fragrance of the final products. [, , ]
Q8: What are the main industrial applications of aleuritic acid?
A8: Aleuritic acid is a valuable precursor in the fragrance industry for synthesizing macrocyclic musk compounds like civetone and dihydrocivetone. Its unique structure also makes it suitable for developing biodegradable polymers, coatings, and drug delivery systems. [, , , , ]
Q9: How is aleuritic acid utilized in the synthesis of insect pheromones?
A9: Aleuritic acid serves as a starting material for synthesizing various insect pheromones, including (Z)-7-tetradecen-1-yl acetate and (Z)-9-tetradecen-1-ol, which are important for pest management programs. [, ]
Q10: What is the role of aleuritic acid in the development of biodegradable materials?
A10: Aleuritic acid can be polymerized to create polyaleuritic acid, a biodegradable polyester. This polymer shows potential for use in sustainable packaging materials, coatings, and biomedical applications due to its biocompatibility and biodegradability. [, , ]
Q11: How has computational chemistry contributed to understanding aleuritic acid?
A11: Molecular dynamics (MD) simulations have provided valuable insights into the self-assembly behavior of aleuritic acid, particularly its tendency to form monolayers and multilayers depending on the surrounding environment. []
Q12: Has aleuritic acid shown potential in pharmaceutical research?
A12: Recent research has identified aleuritic acid as a potential inhibitor of the interaction between Mycobacterium tuberculosis Nei2 and the β-clamp. This inhibition suggests possible applications for developing new tuberculosis treatments. []
Q13: What are the environmental concerns related to the disposal of aleuritic acid industrial waste?
A13: Improper disposal of alkaline effluent generated during aleuritic acid production can contaminate water bodies and clog sewage systems. Therefore, developing sustainable waste management and recycling strategies is crucial. [, ]
Q14: How does the use of aleuritic acid contribute to sustainability?
A14: Aleuritic acid, being derived from a renewable resource (shellac), presents a sustainable alternative to petroleum-based products in various applications, promoting eco-friendly practices in different industries. [, , ]
Q15: What are the potential future research directions for aleuritic acid?
A15: Further research can focus on optimizing extraction methods, exploring new applications in drug delivery and biomaterials, understanding its biodegradation pathways, and assessing its long-term environmental impact. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







